2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE is a complex organic compound that features a triazole ring, a phenyl group, and an iodoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE typically involves multiple stepsThe final step often involves the formation of the sulfanyl and pyridylacetamide moieties under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE
- **2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE
Uniqueness
The presence of the iodoaniline moiety in 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE distinguishes it from similar compounds. This unique feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C22H19IN6OS |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H19IN6OS/c23-16-9-11-17(12-10-16)25-14-20-27-28-22(29(20)18-6-2-1-3-7-18)31-15-21(30)26-19-8-4-5-13-24-19/h1-13,25H,14-15H2,(H,24,26,30) |
InChI Key |
GEJZEIUBNIXNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=N3)CNC4=CC=C(C=C4)I |
Origin of Product |
United States |
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